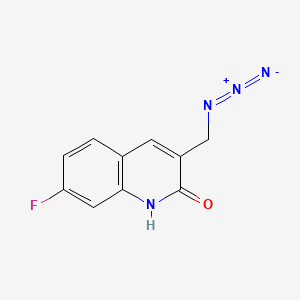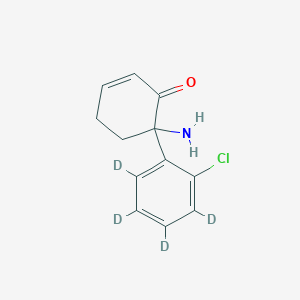
D-Ala-D-betaNal-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ala-D-betaNal-Ala-OH is a synthetic peptide compound composed of three amino acids: D-alanine, D-beta-naphthylalanine, and alanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-D-betaNal-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.
Coupling of subsequent amino acids: D-beta-naphthylalanine and alanine are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
D-Ala-D-betaNal-Ala-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
D-Ala-D-betaNal-Ala-OH has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
作用機序
The mechanism of action of D-Ala-D-betaNal-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic natural peptides and bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways and processes, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
D-Ala-D-Ala: A dipeptide composed of two D-alanine residues, commonly found in bacterial cell wall peptidoglycan.
D-Ala-D-betaNal: A dipeptide composed of D-alanine and D-beta-naphthylalanine, similar to D-Ala-D-betaNal-Ala-OH but lacking the third alanine residue.
Uniqueness
This compound is unique due to the presence of D-beta-naphthylalanine, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
特性
分子式 |
C19H23N3O4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H23N3O4/c1-11(20)17(23)22-16(18(24)21-12(2)19(25)26)10-13-7-8-14-5-3-4-6-15(14)9-13/h3-9,11-12,16H,10,20H2,1-2H3,(H,21,24)(H,22,23)(H,25,26)/t11-,12+,16-/m1/s1 |
InChIキー |
AFLOMGLVDWDWMI-BFQNTYOBSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



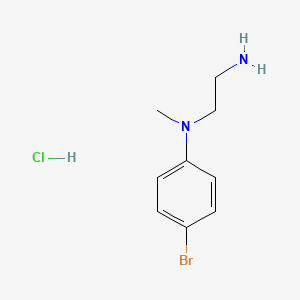
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)
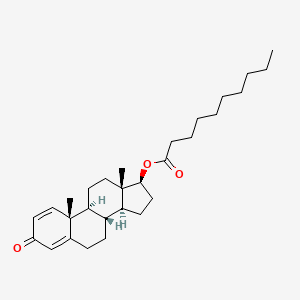


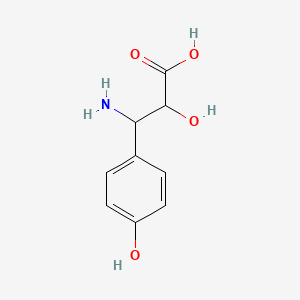
![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)

![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)
